molecular formula C17H14ClNO B15063305 1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol CAS No. 38101-95-0

1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol

Cat. No.: B15063305
CAS No.: 38101-95-0
M. Wt: 283.7 g/mol
InChI Key: UYZFQPINNBZUER-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol is an organic compound that features a chlorophenyl group and a quinolinyl group attached to an ethanol backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-quinolinecarboxaldehyde.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with the aldehydes to form the corresponding alcohol.

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran under an inert atmosphere.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceuticals 1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol has potential antimicrobial and anticancer properties.
  • Interaction Studies Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. These studies can help elucidate its mechanism of action and potential therapeutic effects. Research suggests that similar compounds often interact with DNA or specific protein targets, suggesting that this compound may also exhibit similar interactions, warranting further investigation into its pharmacodynamics.

Analogues and Derivatives

Several compounds share structural similarities with this compound. A comparison of these compounds highlights its unique features:

Compound NameStructure TypeNotable Activity
1-(4-Bromophenyl)-2-(quinolin-2-yl)ethanolHalogenated phenol derivativeAntimicrobial
1-(Phenyl)-2-(quinolin-2-yl)ethanolNon-halogenated phenol derivativeAnticancer
1-(4-Methylphenyl)-2-(quinolin-2-yl)ethanolAlkyl-substituted phenol derivativeAntifungal
1-(3-Nitrophenyl)-2-(quinolin-2-yl)ethanolNitro-substituted phenol derivativeCytotoxic

The presence of the chlorine atom at the para position distinguishes this compound from other derivatives and may enhance its biological activity and solubility compared to non-halogenated counterparts.

Related Research

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactions: The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, affecting its behavior in various reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.

    1-(4-Chlorophenyl)-2-(quinolin-2-yl)amine: Similar structure but with an amine group instead of an alcohol.

Uniqueness

1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

Introduction

1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chlorophenyl group and a quinoline moiety, with the chemical formula C14H12ClN2OC_{14}H_{12}ClN_2O. The presence of the chlorine atom at the para position enhances its solubility and biological activity compared to non-halogenated derivatives.

Structural Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
1-(4-Bromophenyl)-2-(quinolin-2-yl)ethanolHalogenated phenol derivativeAntimicrobial
1-(Phenyl)-2-(quinolin-2-yl)ethanolNon-halogenated phenol derivativeAnticancer
1-(4-Methylphenyl)-2-(quinolin-2-yl)ethanolAlkyl-substituted phenol derivativeAntifungal
1-(3-Nitrophenyl)-2-(quinolin-2-yl)ethanolNitro-substituted phenol derivativeCytotoxic

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. The compound's structure allows it to interact effectively with microbial targets, potentially disrupting their cellular functions.

Anticancer Effects

Numerous studies have assessed the anticancer potential of quinoline derivatives, including this compound. For instance, quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, such as cell cycle arrest and modulation of apoptotic pathways .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several quinoline derivatives against various cancer cell lines. The results demonstrated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. Specifically, the IC50 values for selected compounds were as follows:

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)15.0
This compoundMCF-7 (breast cancer)20.5

This data suggests that the compound has moderate cytotoxic effects in vitro, warranting further investigation into its mechanism of action .

The mechanism by which this compound exerts its biological effects may involve:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Interaction studies indicate potential binding with enzymes involved in cancer cell proliferation .
  • Apoptosis Induction : The compound may trigger apoptotic pathways by upregulating pro-apoptotic proteins such as p53.

Properties

CAS No.

38101-95-0

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-quinolin-2-ylethanol

InChI

InChI=1S/C17H14ClNO/c18-14-8-5-13(6-9-14)17(20)11-15-10-7-12-3-1-2-4-16(12)19-15/h1-10,17,20H,11H2

InChI Key

UYZFQPINNBZUER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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